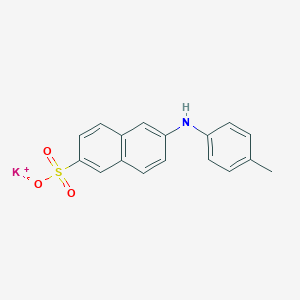
Potassium 6-(p-toluidino)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is a fluorescent probe widely used in scientific research. This compound is known for its ability to measure protein conformational changes and quantitative measurement of protein hydrophobicity processes . It is essentially nonfluorescent in water but becomes highly fluorescent when bound to membranes or hydrophobic domains of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-(p-toluidino)naphthalene-2-sulphonate typically involves the reaction of 6-naphthalenesulfonic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s fluorescent properties .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 6-(p-toluidino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction is less common but can be used to modify the compound’s structure.
Substitution: This reaction involves replacing the p-toluidino group with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique fluorescent properties that can be used for different applications .
Aplicaciones Científicas De Investigación
Potassium 6-(p-toluidino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and conformational changes in proteins.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking protein dynamics.
Industry: Applied in the development of biosensors and analytical devices for detecting various biomolecules.
Mecanismo De Acción
The mechanism by which Potassium 6-(p-toluidino)naphthalene-2-sulphonate exerts its effects involves its interaction with hydrophobic domains of proteins. When the compound binds to these domains, its fluorescence is significantly enhanced. This property allows researchers to monitor changes in protein conformation and interactions in real-time . The molecular targets include various proteins and enzymes, and the pathways involved are related to protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt: Similar in structure but uses sodium instead of potassium.
8-Anilino-1-naphthalenesulfonic acid: Another fluorescent probe with different spectral properties.
Uniqueness
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is unique due to its high fluorescence enhancement when bound to hydrophobic domains, making it particularly useful for studying protein interactions and conformational changes . Its potassium salt form also provides specific solubility and stability characteristics that are advantageous in various experimental conditions .
Propiedades
Número CAS |
32752-10-6 |
|---|---|
Fórmula molecular |
C17H15KNO3S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21); |
Clave InChI |
ZFJZETSWCLZVEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K] |
Key on ui other cas no. |
32752-10-6 |
Pictogramas |
Irritant |
Números CAS relacionados |
7724-15-4 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















